molecular formula C11H14FNO B1634675 2-Fluoro-N-isobutylbenzamide

2-Fluoro-N-isobutylbenzamide

Cat. No.: B1634675
M. Wt: 195.23 g/mol
InChI Key: MJQFYCQZAQWCAS-UHFFFAOYSA-N
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Description

2-Fluoro-N-isobutylbenzamide is an organic compound with the molecular formula C₁₁H₁₄FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position and an isobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including 2-fluoro-N-isobutyl-benzamide, typically involves the condensation of benzoic acids with amines. One efficient method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-isobutylbenzamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or other aromatic compounds.

Scientific Research Applications

2-Fluoro-N-isobutylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of benzamide, 2-fluoro-N-isobutyl- is not well-documented. like other benzamide derivatives, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, without the fluorine and isobutyl substitutions.

    2-Fluorobenzamide: Similar structure but lacks the isobutyl group.

    N-Isobutylbenzamide: Similar structure but lacks the fluorine atom.

Uniqueness

2-Fluoro-N-isobutylbenzamide is unique due to the presence of both the fluorine atom and the isobutyl group. These substitutions can significantly alter the compound’s chemical and biological properties, making it distinct from other benzamide derivatives.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-fluoro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H14FNO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

MJQFYCQZAQWCAS-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=CC=C1F

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1F

Origin of Product

United States

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